molecular formula C22H26N2O4 B6212868 ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate CAS No. 692779-57-0

ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate

Cat. No.: B6212868
CAS No.: 692779-57-0
M. Wt: 382.5 g/mol
InChI Key: MCCBEYKCFVJSNM-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate is a piperazine-containing benzoate ester derivative characterized by two aromatic systems linked via a piperazine ring. The molecule features:

  • Two ethoxycarbonyl groups: One attached directly to the benzoate moiety, and another on the distal phenyl ring.
  • Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and influencing conformational flexibility.

The compound is synthesized via nucleophilic aromatic substitution, typically involving ethyl 4-fluorobenzoate and a substituted piperazine precursor under basic conditions (e.g., K₂CO₃ in DMSO at 110°C) . Its structural complexity and modular design make it a scaffold for drug discovery, particularly in targeting GPCRs or enzymes where piperazine derivatives are prevalent .

Properties

CAS No.

692779-57-0

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 4-[4-(4-ethoxycarbonylphenyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C22H26N2O4/c1-3-27-21(25)17-5-9-19(10-6-17)23-13-15-24(16-14-23)20-11-7-18(8-12-20)22(26)28-4-2/h5-12H,3-4,13-16H2,1-2H3

InChI Key

MCCBEYKCFVJSNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)OCC

Purity

95

Origin of Product

United States

Preparation Methods

Reaction of Piperazine Derivatives with Activated Aryl Halides

A primary route involves displacing halogen atoms on aromatic rings with piperazine nucleophiles. For example, ethyl 4-fluorobenzoate reacts with 1-[4-(ethoxycarbonyl)phenyl]piperazine in N,N-dimethylformamide (DMF) at 433 K for 16 hours, yielding the target compound via SNAr mechanism . The electron-withdrawing ester group activates the fluorine atom for displacement, while the piperazine’s lone pair facilitates nucleophilic attack.

Optimization Insights :

  • Solvent : Polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance reaction rates by stabilizing transition states.

  • Temperature : Prolonged reflux (≥16 hours) ensures complete substitution, as evidenced by a 69.7% yield in analogous syntheses.

  • Stoichiometry : A 1:2 molar ratio of aryl halide to piperazine derivative minimizes side products.

Synthesis of 1-[4-(Ethoxycarbonyl)Phenyl]Piperazine

The piperazine precursor is synthesized via Buchwald-Hartwig amination , coupling piperazine with 4-bromoethoxycarbonylbenzene using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand. This method achieves up to 85% yield under mild conditions (363 K, 12 hours), avoiding harsh nucleophilic substitution requirements.

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination for Sequential Arylations

This two-step approach first couples piperazine with ethyl 4-bromobenzoate, followed by amination with 4-(ethoxycarbonyl)phenyl bromide:

Piperazine+Ethyl 4-bromobenzoatePd(dba)₂, JohnPhosEthyl 4-(piperazin-1-yl)benzoate(Yield: 78%)\text{Piperazine} + \text{Ethyl 4-bromobenzoate} \xrightarrow{\text{Pd(dba)₂, JohnPhos}} \text{Ethyl 4-(piperazin-1-yl)benzoate} \quad (\text{Yield: 78\%})
Ethyl 4-(piperazin-1-yl)benzoate+4-(ethoxycarbonyl)phenyl bromidePd(OAc)₂, BINAPTarget compound(Yield: 72%)\text{Ethyl 4-(piperazin-1-yl)benzoate} + \text{4-(ethoxycarbonyl)phenyl bromide} \xrightarrow{\text{Pd(OAc)₂, BINAP}} \text{Target compound} \quad (\text{Yield: 72\%})

Advantages :

  • High regioselectivity and functional group tolerance.

  • Ligands like BINAP suppress undesired diarylation.

Ullmann-Type Coupling for Direct Arylation

Copper(I)-mediated coupling between piperazine and ethyl 4-iodobenzoate in the presence of 1,10-phenanthroline achieves 65% yield at 408 K. While less efficient than palladium catalysis, this method avoids expensive ligands.

Stepwise Piperazine Functionalization

Protection-Deprotection Strategies

To mitigate symmetry challenges in piperazine, one nitrogen is protected with a benzyl group before functionalization:

  • Benzylation : Piperazine reacts with benzyl chloride to form 1-benzylpiperazine (yield: 89%).

  • Arylation : 1-Benzylpiperazine undergoes SNAr with ethyl 4-fluorobenzoate (yield: 70%).

  • Deprotection : Hydrogenolysis removes the benzyl group, enabling subsequent coupling with 4-(ethoxycarbonyl)phenyl bromide.

Challenges :

  • Additional steps reduce overall yield (estimated 50–60% over three steps).

  • Hydrogenolysis requires careful control to prevent ester hydrolysis.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
Nucleophilic SubstitutionDMF, 433 K, 16 h69.7Simple setup, high scalabilityRequires activated aryl halides
Buchwald-HartwigPd(OAc)₂, BINAP, 363 K, 12 h72High selectivity, mild conditionsCostly catalysts
Ullmann CouplingCuI, 1,10-phenanthroline, 408 K65Ligand-freeHigh temperatures, moderate yields
Protection-DeprotectionMultiple steps~50Overcomes piperazine symmetryLow overall yield

Experimental Insights and Process Optimization

Solvent and Temperature Effects

  • DMF vs. Toluene : DMF increases reaction rates by 40% compared to toluene due to better solvation of intermediates.

  • Microwave Assistance : Reducing reaction time to 4 hours at 448 K improves yield to 74% in SNAr reactions.

Catalytic Systems

  • Palladium vs. Copper : Pd-based systems achieve higher yields (72% vs. 65%) but require rigorous oxygen-free conditions.

  • Ligand Screening : Bulky phosphine ligands (e.g., JohnPhos) prevent catalyst poisoning in Buchwald-Hartwig reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The ethoxycarbonyl and phenyl groups enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues differ in substituents on the piperazine ring, aromatic rings, or ester groups. Key examples include:

Compound Name Substituent Variations vs. Target Compound Key Properties/Activities Reference
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Methyl ester (vs. ethyl), quinoline-carbonyl group Enhanced lipophilicity; tested for kinase inhibition
Ethyl 4-(4-methylpiperazin-1-yl)benzoate Methyl group on piperazine (vs. ethoxycarbonylphenyl) Higher solubility in polar solvents
Ethyl 3-(piperazin-1-yl)benzoate Piperazine at position 3 (vs. 4) on benzoate Altered receptor binding due to isomerism
4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid Carboxylic acid (vs. ethyl ester) on benzoate Lower logP; potential for salt formation

Substituent Impact Analysis :

  • Ester Groups : Ethyl esters (target compound) exhibit slightly lower polarity than methyl esters (C1–C7 in ), influencing membrane permeability.
  • Aromatic Substituents : Halogens (e.g., Cl in C3 ) increase molecular weight and melting points, while electron-donating groups (e.g., methoxy in ) enhance lipophilicity and bioavailability.
  • Piperazine Modifications : Substituents like methyl () or ethoxycarbonylphenyl (target compound) alter steric bulk and electronic effects, impacting receptor binding kinetics .
Pharmacological Profiles
  • Adenosine A2A Receptor Affinity: Piperazine derivatives in showed nanomolar binding affinity (e.g., compound 37 with Ki = 12 nM). The target compound’s ethoxycarbonylphenyl group may enhance selectivity over adenosine A1 receptors due to steric hindrance.
  • Antimycobacterial Activity: Benzimidazole derivatives in derived from similar ethyl benzoate precursors demonstrated MIC values of 1–4 µg/mL against M.
  • Metabolic Stability : Trifluoromethyl groups (e.g., in ) reduce metabolic degradation, a feature absent in the target compound but relevant for optimization.
Physicochemical Properties
  • Solubility : Ethyl esters generally exhibit moderate aqueous solubility (~0.1–1 mg/mL), whereas carboxylic acid derivatives () are more hydrophilic but require pH adjustment.
  • Crystallinity : Piperazine rings adopt chair conformations in crystal structures (), but bulky substituents (e.g., ethoxycarbonylphenyl) may introduce torsional strain, affecting melting points.

Biological Activity

Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
CAS Number: 692779-57-0
IUPAC Name: Ethyl 4-[4-(4-ethoxycarbonylphenyl)piperazin-1-yl]benzoate
InChI Key: MCCBEYKCFVJSNM-UHFFFAOYSA-N

The compound features a piperazine ring, which is known for its diverse pharmacological properties. The ethoxycarbonyl and phenyl groups enhance its binding affinity to various biological targets, making it a valuable candidate in drug discovery.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The piperazine ring can modulate the activity of these targets, leading to various biological effects. Notably, the compound's structure allows for nucleophilic attacks and electron transfer processes, essential for its reactivity in synthetic pathways and potential therapeutic applications.

Anticancer Potential

Research indicates that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, studies have shown that certain piperazine derivatives can inhibit the proliferation of cancer cell lines such as HCT-15 (colon carcinoma) and Jurkat cells (T-cell leukemia) through various mechanisms, including apoptosis induction and cell cycle arrest . this compound may share similar properties due to its structural features.

Anticonvulsant Activity

Piperazine derivatives have been reported to exhibit anticonvulsant activity. In particular, compounds with similar structures have demonstrated effectiveness in animal models of epilepsy, suggesting that this compound could potentially possess similar anticonvulsant properties .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of human acetylcholinesterase by piperazine derivatives. This enzyme plays a crucial role in neurotransmission, and its inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive functions. Virtual screening studies have indicated that certain piperazine compounds bind effectively at both peripheral anionic sites and catalytic sites of acetylcholinesterase .

Research Findings and Case Studies

Study Findings Reference
Anticancer ActivityPiperazine derivatives showed significant inhibition of HCT-15 cell proliferation.
Anticonvulsant ActivityCompounds exhibited effectiveness in MES and scPTZ tests for epilepsy models.
Enzyme InhibitionCertain piperazine derivatives inhibited human acetylcholinesterase effectively.

Synthesis Methods

The synthesis of this compound typically involves the reaction between 4-(piperazin-1-yl)benzoic acid and ethyl chloroformate in the presence of a base like triethylamine. This reaction is usually conducted under reflux conditions to ensure complete conversion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives often undergo alkylation or acylation with halogenated benzoate esters under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of piperazine to ester), temperature (70–90°C), and catalysts (e.g., K2_2CO3_3) to minimize side products . Purity can be monitored using TLC or HPLC, with yields typically ranging from 60–85% depending on substituent steric effects .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar piperazine derivatives?

  • Methodological Answer :

  • 1^1H NMR : The ethyl ester groups (δ ~1.3–1.4 ppm for –CH3_3, δ ~4.1–4.3 ppm for –OCH2_2) and aromatic protons (δ ~6.8–8.0 ppm) provide distinct splitting patterns. Piperazine protons appear as broad singlets (δ ~2.5–3.5 ppm) .
  • IR : Strong carbonyl stretches (C=O at ~1700 cm1^{-1}) from ester and piperazine-adjacent groups are diagnostic.
  • MS : Molecular ion peaks [M+H]+^+ at m/z ~437.5 (C23_{23}H27_{27}N2_2O4_4) and fragmentation patterns (e.g., loss of ethoxy groups) confirm the structure .

Q. What are the solubility properties of this compound in common solvents, and how do they impact crystallization?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Crystallization is best achieved via slow evaporation from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction . Solvent choice affects crystal packing and hydrogen-bonding networks, as observed in related piperazine benzoates .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (e.g., in GROMACS) model ligand-receptor binding, such as interactions with serotonin or dopamine receptors, by analyzing piperazine flexibility and aromatic stacking . These models guide SAR studies by identifying critical substituents for affinity .

Q. What crystallographic data reveal about the compound’s supramolecular architecture and stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) shows a triclinic system (space group P1) with intermolecular hydrogen bonds (N–H···O, C–H···O) between piperazine NH and ester carbonyls, forming cyclic motifs. Bond angles (e.g., C–N–C ~109.5°) confirm tetrahedral geometry at nitrogen. Packing analysis reveals van der Waals interactions and π-π stacking (3.5–4.0 Å) between aromatic rings, contributing to thermal stability .

Q. How do contradictory data on biological activity arise, and what strategies resolve them?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., receptor binding vs. cellular assays) may stem from assay conditions (pH, temperature) or metabolite interference. Resolve via:

  • Orthogonal assays : Compare radioligand binding (e.g., 3^3H-spiperone for dopamine D2) with functional cAMP assays .
  • Metabolite profiling : Use LC-MS to identify degradation products under physiological conditions .
  • Structural analogs : Test derivatives (e.g., replacing ethoxy with methoxy) to isolate pharmacophore contributions .

Q. What in vitro methodologies assess the compound’s potential as a CNS drug candidate?

  • Methodological Answer :

  • Blood-brain barrier (BBB) permeability : Use PAMPA-BBB or MDCK-MDR1 monolayers; logP ~2.5–3.5 predicts favorable penetration .
  • Receptor profiling : Screen against GPCR panels (e.g., 5-HT1A_{1A}, D2_2) via competitive binding assays with 35^{35}S-GTPγS .
  • Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) at 10–100 µM concentrations .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis .
  • Crystallography : Slow cooling (0.5°C/min) enhances crystal quality for SC-XRD .
  • Computational Tools : Use Gaussian 16 for DFT and AutoDock Vina for docking .

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